molecular formula C11H9F3N2O2 B1450002 Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate CAS No. 860457-99-4

Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B1450002
CAS No.: 860457-99-4
M. Wt: 258.2 g/mol
InChI Key: NPJTXOGHERSPFX-UHFFFAOYSA-N
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Chemical Reactions Analysis

Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and dimethylformamide, as well as catalysts like palladium and copper . The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its trifluoromethyl group, which imparts high thermal stability and resistance to chemical degradation, making it valuable for various applications .

Biological Activity

Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate (CAS No. 860457-99-4) is a compound of increasing interest due to its potential biological activities, particularly in the context of antimicrobial and anticancer research. This article delves into the compound's biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C11H9F3N2O2
  • Molecular Weight : 258.20 g/mol
  • Melting Point : 139°C to 144°C
  • Storage Conditions : Inert atmosphere at room temperature

Antimicrobial Activity

Research indicates that imidazo[1,2-a]pyridine derivatives, including this compound, exhibit significant activity against various strains of Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.

  • Mechanism of Action : The compound's mechanism involves interference with the bacterial cell wall synthesis and metabolic pathways critical for Mtb survival.
  • Minimum Inhibitory Concentrations (MIC) :
    • Against replicating Mtb: MIC 90 range of 0.4–1.9 μM.
    • Against MDR-TB: MIC 90 range of 0.07–2.2 μM.
    • Against XDR-TB: MIC 90 range of 0.07–0.14 μM.

These findings suggest that this compound has a promising profile as an anti-TB agent with low cytotoxicity against VERO cell lines (IC50 >128 μM) .

Anticancer Activity

In addition to its antimicrobial properties, this compound has also been evaluated for anticancer activity:

  • Cell Lines Tested : The compound was tested against various cancer cell lines including HeLa (cervical cancer), PC-3 (prostate cancer), and MCF-7 (breast cancer).
  • Results : Most derivatives showed non-toxicity at higher concentrations, indicating a favorable safety profile while maintaining efficacy against cancer cells .

Structure-Activity Relationship (SAR)

The SAR studies have revealed that modifications at specific positions on the imidazo[1,2-a]pyridine core significantly influence biological activity:

Substituent PositionModification TypeEffect on Activity
C6Trifluoromethyl groupEnhanced potency against Mtb
C2Various substituentsAltered lipophilicity and potency
Linker TypeEther vs. AmineEther linkers showed better activity

For instance, compounds with a trifluoromethoxy substituent exhibited potent MICs against Mtb, while those with amine linkers showed diminished activity .

Case Studies

  • Study on Anti-TB Activity :
    A study highlighted the development of several imidazo[1,2-a]pyridine derivatives with improved anti-TB activity through scaffold hopping strategies. The most potent compounds demonstrated MIC values as low as 0.003 μM against replicating Mtb .
  • Cytotoxicity Assessment :
    A comparative study of various derivatives assessed their cytotoxic effects across different cell lines. Most compounds displayed minimal cytotoxicity at concentrations effective against bacterial strains, reinforcing their potential therapeutic utility .
  • Metabolic Stability :
    Research indicated that certain modifications led to enhanced metabolic stability in human microsomes, which is crucial for developing orally bioavailable drugs .

Properties

IUPAC Name

ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N2O2/c1-2-18-10(17)8-6-16-5-7(11(12,13)14)3-4-9(16)15-8/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPJTXOGHERSPFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=C(C=CC2=N1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00650746
Record name Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

860457-99-4
Record name Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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